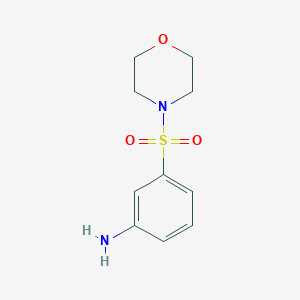

3-(Morpholinosulfonyl)aniline

Vue d'ensemble

Description

3-(Morpholinosulfonyl)aniline is a chemical compound with the molecular formula C10H14N2O3S . It has an average mass of 242.295 Da and a monoisotopic mass of 242.072510 Da . It is a useful research chemical .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

This compound has a melting point of 132 °C and a predicted boiling point of 456.6±55.0 °C . Its predicted density is 1.360±0.06 g/cm3 . It is a solid at room temperature and has an off-white color .Applications De Recherche Scientifique

Anticancer Activity : A compound containing morpholine, aniline, and glycylglycinate methyl ester, using s-triazine as a scaffold, demonstrated significant cytotoxicity against MCF-7 breast cancer cells. This compound was also found to induce cell cycle arrest and apoptosis in these cells, suggesting potential as a therapeutic drug for hormone receptor-positive breast cancer (Malebari et al., 2021).

Antimicrobial Activities : 3-Fluoro-4-(morpholin-4-yl)aniline and its derivatives showed good antitubercular activities. These compounds, derived from 3,4-difluoronitrobenzene, demonstrate potential in treating bacterial infections (Başoğlu et al., 2012).

Dielectric Studies : The interaction between molecules of anisole with morpholine and aniline was studied to understand dielectric parameters. This research provides insights into the systematic change in dielectric parameters with concentration and temperature (Parthipan & Thenappan, 2008).

Inhibitors of Src Kinase Activity : Optimization of 4-phenylamino-3-quinolinecarbonitriles, including derivatives with 3-(morpholin-4-yl)aniline, led to potent inhibitors of Src kinase activity. These compounds show promise in inhibiting Src-mediated cell proliferation, which is crucial for cancer treatment (Boschelli et al., 2001).

Design and Synthesis of Antimicrobial Agents : Derivatives of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline were synthesized and evaluated for in vitro antimicrobial activity. Some derivatives exhibited significant activity against bacterial and fungal strains, highlighting their potential in antimicrobial applications (Subhash & Bhaskar, 2020).

Transfer Hydrogenation of Functionalised Nitroarenes : Studies on the chemoselective catalytic reduction of nitro compounds to functionalized anilines, including morpholine derivatives, are crucial for the synthesis of various chemicals like dyes, pharmaceuticals, and agrochemicals (Jagadeesh et al., 2015).

Mécanisme D'action

Target of Action

3-(Morpholinosulfonyl)aniline is a sulfonamide derivative . Sulfonamide derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer activities . The primary target of these compounds is often the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, sulfonamide derivatives can prevent the growth and proliferation of cells, making them effective against various types of bacteria and cancer cells .

Mode of Action

The compound interacts with its target, DHFR, by binding to its active site . This prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . As a result, DNA synthesis is hindered, leading to cell growth inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate pathway . This pathway is responsible for the synthesis of nucleotides, which are essential for DNA replication and cell division . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide production and, consequently, a halt in DNA synthesis and cell division .

Result of Action

The inhibition of DHFR by this compound leads to a decrease in nucleotide production, which in turn halts DNA synthesis and cell division . This can result in the death of rapidly dividing cells, such as bacteria and cancer cells . Therefore, the compound could potentially be used as an antimicrobial or anticancer agent .

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and may cause an allergic skin reaction . It can cause serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It has been found to play a role in inhibiting the interaction between certain proteins and viruses . The 3-(Morpholinosulfonyl)aniline moiety of the compound is important for this inhibitory function

Cellular Effects

It has been shown to inhibit the infection of porcine alveolar macrophages by the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in a dose-dependent manner . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with certain proteins to inhibit biological processes . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Propriétés

IUPAC Name |

3-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFOJDYRQYJURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339882 | |

| Record name | 3-(morpholinosulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22184-97-0 | |

| Record name | 3-(morpholinosulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholine-4-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

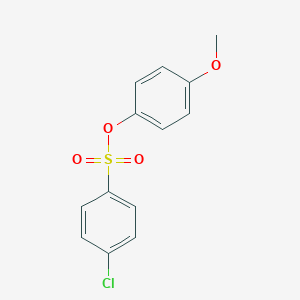

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of targeting the interaction between PRRSV and the CD163 receptor?

A1: PRRSV is a significant pathogen in pigs, causing substantial economic losses to the swine industry worldwide. The virus infects pigs by binding to the CD163 receptor on the surface of specific pig cells. [, ] Blocking this interaction is a promising strategy to prevent PRRSV infection. The research highlights the potential of small molecules, like those within the 3-(morpholinosulfonyl)aniline family, to inhibit this crucial virus-receptor interaction and potentially offer a therapeutic approach against PRRSV. [, ]

Q2: How effective were the tested compounds in blocking PRRSV infection in vitro?

A2: While the provided abstracts do not specify the exact efficacy of this compound or related compounds, they mention that these small molecules successfully blocked the interaction between PRRSV and the CD163 receptor. [, ] Additionally, the research indicates that these compounds inhibited PRRSV infection in pig cells in vitro, highlighting their potential as antiviral agents. Further research, including specific efficacy data and in vivo studies, is needed to fully evaluate their therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)